1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZBKMFJKLMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone, with the molecular formula C13H17ClN2O, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 6-chloropyridin-3-ylmethyl group, which is significant for its interactions with various biological targets.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may exhibit agonistic or antagonistic properties, influencing various physiological pathways.
The mechanism of action involves binding to molecular targets, leading to modulation of their activity. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes, which could translate into therapeutic effects. However, the exact pathways and targets are still under investigation.
Pharmacological Effects
Recent studies have explored the pharmacological effects of this compound, revealing several promising attributes:
- Antimicrobial Activity : The compound has shown potential antibacterial properties, particularly against resistant strains, suggesting its utility in treating infections caused by such pathogens .
- Anticancer Potential : Initial research indicates that derivatives of this compound may induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
- Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. The piperidine structure is known for its relevance in various neuropharmacological agents .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Therapeutic Applications
1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone has been investigated for various therapeutic applications, particularly in the following areas:
Neurological Disorders
Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, studies have shown that piperidine derivatives can influence dopamine and serotonin pathways, potentially providing therapeutic benefits in conditions such as Parkinson's disease and depression .
Cancer Therapy
The compound has been evaluated for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways has been highlighted in several studies. For example, derivatives of piperidine have shown promise in targeting tankyrase enzymes, which are implicated in cancer progression .
Antimicrobial Activity
Preliminary studies suggest that compounds containing the chloropyridine moiety exhibit antimicrobial properties against various pathogens. This characteristic could make them suitable candidates for developing new antibiotics or antifungal agents .
Case Studies
Several case studies have documented the applications and effects of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7)
- Structure: Features a pyridine ring with two chlorine atoms at positions 5 and 6, directly attached to an ethanone group.
- Molecular Weight: 204.03 g/mol (C₇H₅Cl₂NO) .
- Key Differences: The additional chlorine atom increases electronegativity and steric bulk compared to the monochloro target compound. This may enhance binding affinity to hydrophobic pockets but reduce solubility.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)
- Structure: Contains a trifluoroethanone group instead of a simple acetyl group, with a chlorine at position 6 of the pyridine.
- Molecular Weight: 223.57 g/mol (C₇H₄ClF₃NO) .
Modifications on the Piperidine Ring
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1)
- Structure: The piperidine ring is substituted with a 2-aminoethoxymethyl group at position 3.
- Molecular Weight : 200.28 g/mol (C₁₀H₂₀N₂O₂) .
- Key Differences: The aminoethoxy side chain introduces hydrogen-bonding capability, which may improve solubility and interaction with polar residues in biological targets.
Hybrid Pyridine-Piperidine Derivatives
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-81-8)
- Structure : Incorporates a 6-methoxy-4-methylpyridine unit linked to the piperidine ring.
- Molecular Weight : 248.32 g/mol (C₁₄H₂₀N₂O₂) .
1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS 439111-18-9)
- Structure : Features a methyl group at position 2 and chlorine at position 6 on the pyridine ring.
- Molecular Weight: 169.61 g/mol (C₈H₈ClNO) .
- Key Differences : The methyl group introduces steric hindrance, which could affect binding to narrow active sites.
Preparation Methods
Synthesis of the Chloropyridine Moiety
The initial step involves synthesizing the chloropyridine derivative, which is crucial for subsequent coupling reactions. The process typically begins with the chlorination of pyridine at specific positions:
- Starting Material: Pyridine
- Reaction: Electrophilic chlorination using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
- Outcome: Formation of 6-chloropyridine-3-carbaldehyde or related intermediates, depending on the desired substitution pattern.
| Parameter | Optimal Condition |
|---|---|
| Chlorinating agent | NCS or Cl₂ |
| Solvent | Acetic acid or dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction time | 2–4 hours |
Formation of the Methyl-Linked Piperidine
The core of the compound involves attaching a piperidine ring to the chloropyridine moiety via a methyl linker:
- Method: Nucleophilic substitution or Mannich-type reaction
- Reagents: Formaldehyde or paraformaldehyde, along with amines (piperidine derivatives)
- Reaction: The chloropyridine derivative is reacted with piperidine in the presence of formaldehyde, facilitating methylation at the 3-position of the pyridine ring.
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Acidic catalysts like acetic acid |
| Solvent | Ethanol or methanol |
| Temperature | 60–80°C |
| Reaction time | 12–24 hours |
Coupling to Form the Ethanone Linkage
The final key step involves connecting the piperidine-pyridine intermediate with an ethanone group:
- Method: Friedel-Crafts acylation or acylation of the amino group
- Reagents: Acetyl chloride or acetic anhydride
- Catalyst: Aluminum chloride (AlCl₃)
- Reaction: The amino-functionalized intermediate reacts with acetyl chloride under anhydrous conditions to form the ethanone linkage.
| Parameter | Optimal Condition |
|---|---|
| Catalyst | AlCl₃ (1.2 equivalents) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C initially, then room temperature |
| Reaction time | 12–24 hours |
Purification and Characterization
Post-synthesis, purification is achieved through recrystallization or chromatography:
- Techniques: Silica gel column chromatography with suitable eluents (e.g., ethyl acetate/hexane)
- Characterization: Confirmed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to verify structure and purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination | Cl₂ or NCS | Acetic acid | — | 0°C to RT | 2–4 hrs | Variable | Regioselective chlorination at 6-position |
| Methylation | Formaldehyde | Ethanol | Acid catalyst | 60–80°C | 12–24 hrs | Moderate to high | Methyl linkage formation |
| Acylation | Acetyl chloride | Dichloromethane | AlCl₃ | 0–5°C | 12–24 hrs | Good | Ethanone formation |
Research Findings and Optimization Strategies
- Reaction Efficiency: Use of anhydrous conditions and controlled temperatures enhances yield and minimizes side reactions.
- Selectivity: Regioselective chlorination and methylation are critical; employing directing groups or protecting groups can improve outcomes.
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity for biological testing.
Q & A
Q. What are the common synthetic routes for 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
The synthesis of structurally related ethanone derivatives often employs Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For the target compound, functionalization of the piperidine and pyridine moieties may require sequential alkylation and acylation steps. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation). Monitoring reaction progress via TLC or HPLC-MS is critical for isolating intermediates .
Q. How can crystallographic methods like SHELX be applied to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL allows precise determination of bond lengths, angles, and stereochemistry. For this compound, prepare a high-quality crystal in an inert solvent (e.g., hexane/EtOAc). Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement in SHELXL incorporates restraints for disordered regions (e.g., flexible piperidine rings) . Visualization tools like ORTEP-3 aid in interpreting electron density maps .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituents on the piperidine and pyridine rings. Anisotropic effects in the pyridine ring cause deshielding of adjacent protons.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. To address this:
- Perform solvent-phase simulations (e.g., COSMO-RS) to model solvation .
- Validate computational models against experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents).
- Use multi-reference methods (e.g., CASSCF) for systems with significant electron delocalization .
Q. What strategies mitigate hazards when handling intermediates during synthesis?
- Toxic intermediates : Use fume hoods and closed systems to prevent inhalation/contact. Refer to safety data sheets (SDS) for PPE requirements (e.g., nitrile gloves, goggles) .
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated species) and coordinate with certified waste management services .
- Emergency protocols : For spills, neutralize acids/bases first, then absorb with inert materials (e.g., vermiculite) .
Q. How can ring puckering in the piperidine moiety affect the compound’s biological activity?
Puckering alters the molecule’s 3D conformation, impacting receptor binding. Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from crystallographic data . Compare with SAR studies: if bioactivity drops in planar analogs, puckering is likely critical for target engagement.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
